molecular formula C18H27NO2 B215503 N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine

N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine

Cat. No. B215503
M. Wt: 289.4 g/mol
InChI Key: CJWFEPFNGMJMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various neurological disorders. This peptide was first discovered in 1989 and has since been shown to have a wide range of effects on the nervous system.

Mechanism of Action

The mechanism of action of N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine is complex and not fully understood. The peptide acts on a variety of receptors in the nervous system, including the PAC1 receptor, which is highly expressed in the brain. N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine has been shown to modulate the release of neurotransmitters, including glutamate and GABA, and to activate signaling pathways involved in cell survival and growth.
Biochemical and Physiological Effects:
N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine has been shown to have a wide range of biochemical and physiological effects. The peptide promotes cell survival and growth, reduces inflammation, and modulates the release of neurotransmitters. N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine has also been shown to have vasodilatory effects and to promote angiogenesis, suggesting potential applications in cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine in laboratory experiments is its relatively simple synthesis method and high purity. However, the complex mechanism of action and potential for off-target effects may make it difficult to interpret experimental results. Additionally, the cost of N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine may be prohibitive for some researchers.

Future Directions

There are many potential future directions for research on N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine. One area of interest is the development of novel therapeutics based on the peptide, either by modifying the peptide itself or by targeting the receptors it interacts with. Another area of interest is the use of N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine as a diagnostic tool for neurological disorders, as its levels have been shown to be altered in some conditions. Finally, further research is needed to fully understand the mechanism of action of N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine and its potential applications in a variety of neurological and cardiovascular disorders.

Synthesis Methods

N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and purification. The synthesis of N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine is relatively straightforward, and the peptide can be obtained in high purity using this method.

Scientific Research Applications

N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine has been studied extensively for its potential therapeutic applications in a variety of neurological disorders, including migraine, stroke, and traumatic brain injury. The peptide has been shown to have neuroprotective effects, promoting cell survival and reducing inflammation in the nervous system.

properties

Product Name

N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]cyclopentanamine

InChI

InChI=1S/C18H27NO2/c1-3-7-15-10-11-17(18(14-15)20-2)21-13-6-12-19-16-8-4-5-9-16/h3,10-11,14,16,19H,1,4-9,12-13H2,2H3

InChI Key

CJWFEPFNGMJMPL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=C)OCCCNC2CCCC2

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCNC2CCCC2

solubility

35.6 [ug/mL]

Origin of Product

United States

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